An In-depth Technical Guide to the EGFP (200-208) Peptide: A Model Antigen for Immunological Research
An In-depth Technical Guide to the EGFP (200-208) Peptide: A Model Antigen for Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Model Epitope
In the landscape of immunological research, particularly in the fields of vaccine development and tumor immunology, the use of well-characterized model antigens is paramount. The Enhanced Green Fluorescent Protein (EGFP), a derivative of the jellyfish Aequorea victoria GFP, has emerged as a powerful tool, not just as a reporter protein, but also as a source of a potent immunodominant epitope.[1][2][3] This guide focuses on a specific nonamer peptide derived from EGFP, the EGFP (200-208) sequence, which has been instrumental in advancing our understanding of T-cell responses in the context of the murine major histocompatibility complex (MHC) class I molecule, H-2Kd.[1][2]
This peptide, with the sequence His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL), represents a naturally processed and presented epitope of the EGFP protein in BALB/c mice.[1][2][4] Its strong binding affinity to the H-2Kd molecule makes it a reliable tool for inducing and detecting specific CD8+ cytotoxic T lymphocyte (CTL) responses.[1][2][5] Consequently, the EGFP (200-208) peptide has become a workhorse for researchers studying antigen-specific immunity, evaluating vaccine efficacy, and exploring novel cancer immunotherapy strategies.[1][5][6]
This technical guide provides a comprehensive overview of the EGFP (200-208) peptide, detailing its core properties, the underlying immunological mechanisms of its function, and practical, field-proven protocols for its application in key immunological assays.
Core Properties of the EGFP (200-208) Peptide
A thorough understanding of the physicochemical properties of the EGFP (200-208) peptide is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Amino Acid Sequence | His-Tyr-Leu-Ser-Thr-Gln-Ser-Ala-Leu (HYLSTQSAL) | [3][6] |
| Molecular Formula | C45H70N12O15 | [3][7] |
| Molecular Weight | 1019.11 g/mol | [3][7] |
| Appearance | White to off-white solid/powder | [3] |
| Purity (typical) | >95% (as determined by HPLC) | [6] |
| Storage Conditions | Lyophilized powder: -20°C to -80°C. In solvent: -20°C to -80°C for short to medium-term storage. Avoid repeated freeze-thaw cycles. | [3][7] |
| Solubility | Soluble in water. For hydrophobic peptides, small amounts of DMSO or acetic acid can be used to aid dissolution. | [3] |
Immunological Mechanism: MHC Class I Presentation and T-Cell Recognition
The immunological significance of the EGFP (200-208) peptide lies in its ability to be presented by MHC class I molecules and subsequently recognized by specific CD8+ T-cells. This process is a cornerstone of adaptive immunity against intracellular pathogens and cancerous cells.
In cells expressing the full-length EGFP protein, the protein is subject to proteasomal degradation in the cytoplasm. The resulting peptide fragments, including the EGFP (200-208) sequence, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Within the ER, these peptides can bind to newly synthesized MHC class I molecules, in this case, H-2Kd in BALB/c mice. The stable peptide-MHC complex is then transported to the cell surface.
CD8+ T-cells with a T-cell receptor (TCR) that specifically recognizes the EGFP (200-208)-H-2Kd complex will bind to these antigen-presenting cells. This binding, along with co-stimulatory signals, triggers the activation of the T-cell, leading to proliferation and differentiation into effector cytotoxic T lymphocytes (CTLs). These CTLs are then capable of identifying and eliminating other cells presenting the same peptide-MHC complex, such as EGFP-expressing tumor cells.[3][8]
Experimental Protocols
The following protocols are synthesized from established methodologies and provide a framework for utilizing the EGFP (200-208) peptide in common immunological assays.
Peptide Handling and Reconstitution
Causality: Proper handling and reconstitution of the lyophilized peptide are critical to maintain its integrity and ensure accurate concentrations in downstream applications.
-
Centrifugation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Solvent Selection: Reconstitute the peptide in sterile, nuclease-free water. For peptides that are difficult to dissolve, sterile phosphate-buffered saline (PBS) or a small amount of dimethyl sulfoxide (DMSO) followed by dilution with aqueous buffer can be used.
-
Concentration: Prepare a stock solution of a known concentration, for example, 1 mg/mL. For a peptide with a molecular weight of 1019.11 g/mol , a 1 mg/mL solution is approximately 0.98 mM.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
In Vitro T-Cell Stimulation and IFN-γ ELISpot Assay
Causality: The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level. This protocol is designed to detect EGFP (200-208)-specific, IFN-γ-producing T-cells from immunized mice.
Materials:
-
96-well PVDF-membrane ELISpot plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC (3-amino-9-ethylcarbazole) substrate solution
-
RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin
-
EGFP (200-208) peptide
-
Splenocytes from immunized and control BALB/c mice
-
Concanavalin A (ConA) or PHA as a positive control
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.
-
Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile coating buffer (100 µL/well) and incubate overnight at 4°C.[9]
-
-
Blocking:
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of splenocytes from immunized and control mice.
-
Wash the plate to remove the blocking buffer.
-
Add cells to the wells at a density of 2-5 x 10^5 cells/well in 100 µL of culture medium.
-
Add 100 µL of the EGFP (200-208) peptide solution to achieve a final concentration of 1-10 µg/mL.[11][12]
-
Set up control wells:
-
Negative control: cells with medium only.
-
Positive control: cells with ConA (2-5 µg/mL).
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[10]
-
-
Detection:
-
Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody diluted in PBST with 1% BSA and incubate for 2 hours at room temperature.[13]
-
Wash the plate 3 times with PBST.
-
Add 100 µL/well of Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST, followed by 2 washes with PBS.
-
-
Spot Development and Analysis:
-
Add 100 µL/well of AEC substrate solution and incubate at room temperature until distinct spots develop (typically 15-30 minutes).
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an ELISpot reader or a dissecting microscope.
-
Flow Cytometry Staining with EGFP (200-208)-H-2Kd Tetramers
Causality: MHC tetramer staining allows for the direct visualization and quantification of antigen-specific T-cells by flow cytometry. The tetramer, a complex of four biotinylated peptide-MHC monomers bound to a fluorescently labeled streptavidin molecule, has a high avidity for the specific TCR, enabling stable binding and detection.[14]
Materials:
-
PE- or APC-conjugated EGFP (200-208)-H-2Kd tetramer
-
Fluorochrome-conjugated antibodies against mouse CD8, CD3, and a viability dye
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized and control mice
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of splenocytes or PBMCs.
-
Resuspend cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
-
Tetramer Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a FACS tube.
-
Add the EGFP (200-208)-H-2Kd tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at room temperature in the dark.[15]
-
-
Surface Marker Staining:
-
Add the cocktail of anti-CD8, anti-CD3, and other desired surface marker antibodies.
-
Incubate for 20-30 minutes on ice in the dark.
-
-
Viability Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in the viability dye solution according to the manufacturer's protocol.
-
-
Acquisition and Analysis:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells, then on CD3+CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.
-
Peptide Synthesis and Purification Overview
Causality: The quality and purity of the synthetic peptide are crucial for obtaining reliable and reproducible experimental results.
The EGFP (200-208) peptide is typically synthesized using solid-phase peptide synthesis (SPPS).[16] In this method, the C-terminal amino acid (Leucine) is attached to an insoluble resin support. The subsequent amino acids are then added sequentially in a series of coupling and deprotection steps.[17]
Following synthesis, the peptide is cleaved from the resin and deprotected. The crude peptide product contains the full-length peptide along with truncated sequences and other impurities. Purification is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).[18] The purity of the final product is typically assessed by analytical HPLC and its identity is confirmed by mass spectrometry.[16]
Conclusion
The EGFP (200-208) peptide has proven to be an invaluable tool for immunological research. Its well-defined sequence, strong binding to H-2Kd, and potent immunogenicity make it an ideal model antigen for studying CD8+ T-cell responses in BALB/c mice.[1][2][4] The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this peptide in their studies, contributing to the advancement of our knowledge in immunology, vaccinology, and cancer therapy.
References
-
Gambotto, A., et al. (2000). Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope. Gene Therapy, 7(23), 2036–2040. [Link]
-
ResearchGate. (n.d.). Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope. Retrieved from [Link]
-
Creative Biolabs. (n.d.). H-2Kd/Enhanced Green Fluorescent Protein (HYLSTQSAL) MHC Tetramer. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope. Retrieved from [Link]
-
GlpBio. (n.d.). Enhanced Green Fluorescent Protein (EGFP) (200-208). Retrieved from [Link]
-
Anaspec. (n.d.). Enhanced Green Fluorescent Protein, EGFP (200-208) - 1 mg. Retrieved from [Link]
-
Baylor College of Medicine. (n.d.). MHC Tetramer Suggested Staining Protocol. Retrieved from [Link]
-
PubMed Central. (n.d.). Direct presentation of inflammation-associated self-antigens by thymic innate-like T cells induces elimination of autoreactive CD8+ thymocytes. Retrieved from [Link]
-
PubMed Central. (n.d.). Elimination of fluorescent protein immunogenicity permits modeling of metastasis in immune-competent settings. Retrieved from [Link]
-
PubMed. (1992). Synthesis of peptides for use as immunogens. Retrieved from [Link]
-
PNAS. (n.d.). Whole-body optical imaging of green fluorescent protein-expressing tumors and metastases. Retrieved from [Link]
-
Sino Biological. (n.d.). Comprehensive Guide to ELISpot Experimental Procedures. Retrieved from [Link]
-
PubMed Central. (n.d.). Vaccination with a piggyBac plasmid with transgene integration potential leads to sustained antigen expression and CD8+ T cell responses. Retrieved from [Link]
-
Taylor & Francis Online. (2015). Adjuvants may reduce in vivo transfection levels for DNA vaccination in mice leading to reduced antigen-specific CD8C T. Retrieved from [Link]
-
Pacific Immunology. (n.d.). Peptide Synthesis. Retrieved from [Link]
-
Nature. (2015). GFP-specific CD8 T cells enable targeted cell depletion and visualization of T-cell interactions. Retrieved from [Link]
-
immunAware. (n.d.). HLA Class I tetramer staining and flow cytometry protocol. Retrieved from [Link]
-
PubMed Central. (n.d.). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Retrieved from [Link]
-
PubMed Central. (2016). JEDI T-cells enable targeted cell depletion and investigation of T-cell interactions with virtually any cell population. Retrieved from [Link]
-
MBL International. (n.d.). Tetramer Staining Guide. Retrieved from [Link]
-
ProImmune. (n.d.). Custom Peptide Synthesis Services for Immunotherapy Research. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Immunogenicity of enhanced green fluorescent protein (EGFP) in BALB/c mice: identification of an H2-Kd-restricted CTL epitope | Semantic Scholar [semanticscholar.org]
- 5. innopep.com [innopep.com]
- 6. Enhanced Green Fluorescent Protein, EGFP (200-208) - 1 mg [anaspec.com]
- 7. Enhanced Green Fluorescent Protein (EGFP) (200-208)/323198-39-6/Peptide purification [gtpeptide.com]
- 8. immunology.kserre.net [immunology.kserre.net]
- 9. protocols.io [protocols.io]
- 10. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vaccination with a piggyBac plasmid with transgene integration potential leads to sustained antigen expression and CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. H-2Kd/Enhanced Green Fluorescent Protein (HYLSTQSAL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 15. MHC Tetramer Suggested Staining Protocol | BCM [bcm.edu]
- 16. pacificimmunology.com [pacificimmunology.com]
- 17. peptide.com [peptide.com]
- 18. bachem.com [bachem.com]
